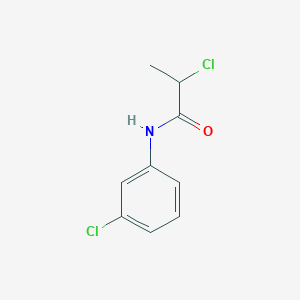

2-chloro-N-(3-chlorophenyl)propanamide

Description

Contextualization within Halogenated Amide Chemistry and Significance

Halogenated amides, particularly α-haloamides, are a class of organic compounds recognized for their versatile reactivity. The presence of a halogen atom on the carbon adjacent to the carbonyl group makes them valuable synthons in organic synthesis. These compounds are known to participate in a variety of chemical transformations, including nucleophilic substitution and cycloaddition reactions. The study of molecules like 2-chloro-N-(3-chlorophenyl)propanamide contributes to the broader understanding of how the electronic and steric effects of halogen substituents influence the reactivity of the amide functional group.

Overview of N-Substituted Propanamides in Academic Chemical Science

N-substituted propanamides are a common motif in a wide range of chemical structures. The nature of the substituent on the nitrogen atom significantly influences the compound's physical and chemical properties, including its conformation and reactivity. Research into N-substituted propanamides often focuses on aspects such as rotational barriers around the amide C-N bond, hydrogen bonding capabilities, and their utility as precursors in the synthesis of other organic molecules. Investigations into this compound provide specific insights into how a dichlorinated phenyl group affects these fundamental characteristics.

Scope and Research Significance of this compound Studies

The research significance of this compound is primarily rooted in its identity as a chloroacetanilide herbicide. This class of compounds has been a cornerstone of weed management in agriculture for decades. Scientific investigations into this specific molecule are often aimed at understanding its mode of action, environmental fate, and the structure-activity relationships that govern its herbicidal efficacy. Furthermore, its synthesis and reactivity are of academic interest for developing new synthetic methodologies and for studying the chemical properties of halogenated aromatic amides.

Detailed Research Findings

While specific research exclusively detailing the properties of this compound is not extensively published, its characteristics can be inferred from studies on closely related compounds and from general chemical principles.

The synthesis of this compound would typically involve the acylation of 3-chloroaniline (B41212) with 2-chloropropionyl chloride. This is a standard method for forming amide bonds.

Spectroscopic analysis is crucial for the characterization of this compound. The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching and bending vibrations, as well as a strong absorption for the C=O (amide I) stretching. The nuclear magnetic resonance (NMR) spectra would provide detailed information about the molecular structure. In the ¹H NMR spectrum, distinct signals would be observed for the aromatic protons, the N-H proton, the methine proton of the chloropropionyl group, and the methyl protons. The ¹³C NMR spectrum would similarly show characteristic resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the aliphatic chain. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.

The crystal structure of related N-aryl propanamides reveals details about their solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.net For instance, in the crystal structure of 2-chloro-N-(p-tolyl)propanamide, molecules are linked into chains through N—H⋯O hydrogen bonds. researchgate.net Similar interactions would be expected to play a role in the crystal packing of this compound.

The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom bearing the chlorine in the propanamide moiety, making it susceptible to nucleophilic attack.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMICMLBMAQRUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284252 | |

| Record name | 2-Chloro-N-(3-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21262-06-6 | |

| Record name | 2-Chloro-N-(3-chlorophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(3-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-chlorophenyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 3 Chlorophenyl Propanamide

Established Synthetic Routes for 2-chloro-N-(3-chlorophenyl)propanamide and Analogues

The formation of the amide bond in this compound is a cornerstone of its synthesis. Traditional methods have been refined over time to ensure high yield and purity, primarily relying on the principles of nucleophilic acyl substitution.

Acylation Reactions Utilizing Acyl Chlorides and Anilines

The most conventional and widely employed method for the synthesis of N-aryl amides, including this compound, is the acylation of an aniline (B41778) with an acyl chloride. This reaction involves the nucleophilic attack of the amino group of 3-chloroaniline (B41212) on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.

A typical procedure involves the dropwise addition of 2-chloropropanoyl chloride to a solution of 3-chloroaniline in a suitable solvent. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product. A similar methodology has been successfully used for the synthesis of the analogous compound, 2-chloro-N-(p-tolyl)propanamide, through a biphasic reaction system. nih.gov In this case, an aqueous solution of a strong base like sodium hydroxide (B78521) is used to neutralize the acid, with the reaction taking place at the interface of the two phases. nih.gov

The general reaction scheme is as follows:

Figure 1. General reaction scheme for the synthesis of this compound via acylation of 3-chloroaniline with 2-chloropropanoyl chloride.

This method is favored for its simplicity, relatively mild reaction conditions, and the ready availability of the starting materials.

Optimization of Reaction Conditions and Catalytic Approaches in Amide Bond Formation

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that are often fine-tuned include temperature, solvent, and the choice of base.

Table 1: Key Parameters for Optimization of Acylation Reactions

| Parameter | Influence on the Reaction | Optimized Conditions |

| Temperature | Lower temperatures (0-5 °C) are often employed to control the exothermicity of the reaction and minimize the formation of side products. | Maintaining the reaction at low temperatures can improve selectivity. |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are commonly used to dissolve the reactants and facilitate the reaction. | The choice of solvent can influence reaction rates and solubility of reactants and products. |

| Base | The base neutralizes the HCl byproduct. Tertiary amines like triethylamine or pyridine are common choices. In biphasic systems, an inorganic base like NaOH can be used. | The stoichiometry and strength of the base are important for efficient acid scavenging without promoting unwanted side reactions. |

While the direct acylation with acyl chlorides is efficient, the development of catalytic methods for amide bond formation represents a significant advancement in terms of sustainability and atom economy. Although specific catalytic systems for this compound are not extensively documented, broader research into catalytic amide synthesis is relevant. For instance, various transition metal catalysts, including those based on palladium and rhodium, have been explored for different types of amidation reactions. nih.govrsc.org These catalytic cycles often involve the activation of either the carboxylic acid or the amine component, providing alternative pathways to the traditional acyl chloride route.

Exploration of Novel Synthetic Pathways and Advanced Reaction Techniques

In recent years, the field of organic synthesis has witnessed the emergence of innovative techniques that offer advantages in terms of efficiency, environmental impact, and the ability to access complex molecular architectures.

Application of Mechanosynthesis in Propanamide Synthesis

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has gained traction as a green and efficient synthetic tool. nih.govresearchgate.net This solvent-free approach, often conducted in a ball mill, can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis. nih.govresearchgate.net

The mechanochemical synthesis of N-aryl amides has been successfully demonstrated through various C-N cross-coupling reactions. nih.govresearchgate.net For example, the reaction between O-pivaloyl hydroxamic acids and aryl iodides or aryl boronic acids in the presence of a copper mediator has been shown to produce N-aryl amides in high yields and on a scalable level within minutes. nih.govresearchgate.net While not yet specifically reported for this compound, this methodology presents a promising and sustainable alternative to conventional methods. The general principle involves the intimate mixing of solid reactants under high-energy milling, which facilitates the reaction without the need for a solvent. acs.orgucm.es

Stereoselective Synthesis Approaches for Chiral Propanamide Derivatives

The this compound molecule possesses a chiral center at the carbon atom bearing the chlorine atom. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this and related compounds is of significant academic interest.

Recent advancements in asymmetric catalysis offer powerful tools for the enantioselective synthesis of chiral molecules. One notable example is the photoenzymatic hydroalkylation of olefins, which has been used to synthesize α-chloroamides with excellent chemo- and stereoselectivity. nih.gov This method utilizes a flavin-dependent "ene"-reductase to catalyze the coupling of α,α-dichloroamides with alkenes. nih.gov Such bio-catalytic approaches provide a highly enantioselective route to chiral α-haloamides, which are valuable building blocks in organic synthesis. nih.gov

Furthermore, the use of chiral catalysts, such as those based on rhodium or zinc, has been extensively explored for a variety of asymmetric transformations, including cyclopropanations and Mannich reactions, which can produce chiral building blocks for more complex molecules. mdpi.com While direct asymmetric synthesis of this compound using these catalysts is yet to be detailed, the principles of chiral catalysis are readily applicable to the synthesis of its enantiopure derivatives. The development of racemization-free coupling reagents is also a critical aspect of synthesizing chiral amides and peptides, ensuring the preservation of stereochemical integrity during the amide bond formation. rsc.org

Strategies for Derivatization and Analogue Synthesis for Academic Inquiry

The synthesis of derivatives and analogues of this compound is a common strategy in academic research, particularly for structure-activity relationship (SAR) studies. nih.govnih.govbirmingham.ac.uk By systematically modifying the structure of the parent compound and evaluating the impact on its chemical or biological properties, researchers can gain insights into the molecular features responsible for its activity.

A common approach involves the synthesis of a library of analogues where different substituents are introduced at various positions on the aromatic rings or by modifying the propanamide backbone. For instance, the chloro substituents on both the phenyl ring and the propanoyl chain can be replaced with other functional groups such as methoxy, nitro, or alkyl groups to probe the effects of electronics and sterics.

Table 2: Examples of Potential Analogues for SAR Studies

| Position of Modification | Example of Modification | Rationale for Modification |

| 3-position of the phenyl ring | Replacement of -Cl with -OCH₃, -NO₂, -CH₃ | To study the effect of electron-donating and electron-withdrawing groups on the aromatic ring. |

| 2-position of the propanoyl chain | Replacement of -Cl with -F, -Br, -OH | To investigate the influence of the halogen atom and the potential for hydrogen bonding. |

| N-phenyl group | Use of different substituted anilines (e.g., 2-chloroaniline, 4-chloroaniline) | To explore the impact of the substituent's position on the aromatic ring. |

| Propanamide backbone | Extension or shortening of the alkyl chain (e.g., acetamide, butanamide) | To assess the importance of the chain length and steric bulk. |

The synthesis of these analogues typically follows the established acylation methodologies, utilizing the appropriately substituted anilines and acyl chlorides. The resulting library of compounds can then be subjected to various assays to build a comprehensive SAR profile, which is a fundamental practice in medicinal chemistry and materials science. nih.govnih.govbirmingham.ac.uk

Introduction of Diverse Substituents on the Phenyl and Alkyl Moieties.

The derivatization of the this compound scaffold can be systematically approached by modifying either the phenyl ring or the alkyl chain. These modifications can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn can modulate its biological activity.

Substitution on the Phenyl Ring:

While direct substitution on the 3-chlorophenyl ring of the parent molecule can be challenging, a more common and versatile approach involves the synthesis of analogues starting from differently substituted anilines. By reacting various substituted anilines with 2-chloropropionyl chloride, a library of N-aryl-2-chloropropanamides with diverse substituents on the phenyl ring can be generated. This strategy allows for the introduction of a wide range of functional groups, including but not limited to, alkyl, alkoxy, nitro, and additional halogen groups. The choice of substituent can be guided by the desire to probe structure-activity relationships or to introduce specific functionalities for further reactions.

Substitution on the Alkyl Moiety:

The chlorine atom at the 2-position of the propanamide chain is a key site for nucleophilic substitution reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the introduction of diverse functional groups at this position. Common nucleophiles that can be employed include amines, thiols, and alcohols, yielding amino, thioether, and ether linkages, respectively. These reactions significantly expand the chemical diversity of the derivatives. For instance, reaction with primary or secondary amines can introduce new alkyl or aryl substituents, while reaction with thiols can lead to the formation of sulfur-containing analogues.

The following table summarizes the potential derivatizations of the this compound scaffold.

| Moiety | Position of Substitution | Type of Reaction | Potential Substituents |

| Phenyl Ring | Various | Acylation of substituted anilines | Alkyl, Alkoxy, Nitro, Halogen |

| Alkyl Chain | C-2 of propanamide | Nucleophilic Substitution | Amines (primary, secondary), Thiols, Alcohols |

Synthesis of Bio-functional Hybrid Molecules Incorporating the this compound Scaffold.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold can serve as a valuable building block for the synthesis of such bio-functional hybrid molecules. The reactive chloro group is particularly useful for linking this scaffold to other biologically active moieties, such as heterocyclic rings known for their diverse pharmacological activities.

Synthesis of Heterocyclic Hybrids:

The reaction of this compound with various binucleophilic reagents can lead to the formation of a wide range of heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution at the chloro-substituted carbon, followed by an intramolecular cyclization. For example:

Thiazole (B1198619) Derivatives: Reaction with thiourea (B124793) or substituted thioureas can yield aminothiazole derivatives. The thiazole ring is a common motif in many biologically active compounds.

Triazole Derivatives: The synthesis of triazole-containing hybrids can be envisioned through multi-step sequences. For instance, the chloro group could be replaced by an azide (B81097), which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole ring. researchgate.netmdpi.com

Pyrazole (B372694) Derivatives: Pyrazole-containing hybrids could potentially be synthesized by reacting a derivative of this compound with a hydrazine (B178648) derivative. For example, a related compound, 2-chloroacetyl chloride, has been used in the synthesis of pyrazole derivatives by reaction with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile. nih.gov

The following table outlines potential synthetic routes to bio-functional hybrid molecules incorporating the this compound scaffold.

| Heterocyclic Ring | General Synthetic Strategy | Potential Bio-functional Moiety |

| Thiazole | Reaction with thiourea or its derivatives | Aminothiazole |

| 1,2,3-Triazole | Conversion to azide followed by cycloaddition with an alkyne | Substituted triazole |

| Pyrazole | Reaction with hydrazine derivatives | Substituted pyrazole |

These synthetic strategies highlight the potential of this compound as a versatile starting material for the generation of diverse and complex molecules with potential biological applications. Further research in this area could lead to the discovery of novel compounds with interesting and useful properties.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N 3 Chlorophenyl Propanamide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of 2-chloro-N-(3-chlorophenyl)propanamide by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the molecular framework, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon (¹³C) Nuclei

While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected NMR signals can be predicted based on the molecule's structure.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, the methine proton, and the methyl protons.

Aromatic Protons: The four protons on the 3-chlorophenyl ring would appear in the downfield region, typically between 7.0 and 7.8 ppm. Due to the substitution pattern, they would exhibit complex splitting patterns (multiplets).

Amide Proton (N-H): A single, often broad, proton signal for the amide group is expected, typically in the range of 8.0-9.5 ppm. Its chemical shift can be sensitive to solvent and concentration.

Methine Proton (CH): The proton on the carbon adjacent to the carbonyl group and the chlorine atom would likely appear as a quartet (due to coupling with the methyl protons) in the range of 4.5-5.0 ppm.

Methyl Protons (CH₃): The three protons of the methyl group are expected to produce a doublet in the upfield region, likely around 1.7-2.0 ppm, due to coupling with the single methine proton.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): This signal is expected to be the most downfield, typically in the 165-175 ppm range.

Aromatic Carbons: Six signals are anticipated for the carbons of the 3-chlorophenyl ring, appearing between 110 and 140 ppm. The carbon atom bonded to the chlorine atom would be influenced by its electronegativity.

Methine Carbon (CH): The carbon atom bearing the chlorine would be significantly deshielded, with an expected chemical shift in the 50-60 ppm range.

Methyl Carbon (CH₃): This signal would appear most upfield, typically between 15 and 25 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts

| Group | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Methyl (CH₃) | ¹H | 1.7 - 2.0 | Doublet |

| Methine (CH-Cl) | ¹H | 4.5 - 5.0 | Quartet |

| Aromatic (Ar-H) | ¹H | 7.0 - 7.8 | Multiplets |

| Amide (N-H) | ¹H | 8.0 - 9.5 | Singlet (broad) |

| Methyl (CH₃) | ¹³C | 15 - 25 | - |

| Methine (CH-Cl) | ¹³C | 50 - 60 | - |

| Aromatic (Ar-C) | ¹³C | 110 - 140 | - |

| Carbonyl (C=O) | ¹³C | 165 - 175 | - |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amide and chlorophenyl groups.

N-H Stretching: A secondary amide N-H bond typically shows a single, sharp absorption band in the region of 3350-3250 cm⁻¹.

Aromatic C-H Stretching: These vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl and methine groups would give rise to absorptions in the 2980-2850 cm⁻¹ range.

Carbonyl (Amide I band) C=O Stretching: This is one of the most intense and characteristic bands in the spectrum, expected to appear strongly in the 1680-1640 cm⁻¹ region for a secondary amide.

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found in the 1570-1515 cm⁻¹ range.

Aromatic C=C Stretching: The benzene (B151609) ring will show characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretching: This vibration is expected around 1250 cm⁻¹.

C-Cl Stretching: The presence of two chlorine atoms would lead to strong absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium-Sharp |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | Alkyl | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium |

| C-Cl Stretch | Chloroalkane/Chloroarene | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the 3-chlorophenyl ring and the amide functional group.

π → π Transitions:* The aromatic ring is the primary chromophore and is expected to exhibit strong absorptions due to π → π* transitions. Substituted benzenes typically show a strong band (E-band) around 200-220 nm and a weaker, more structured band (B-band) around 250-280 nm.

n → π Transitions:* The amide carbonyl group also contains non-bonding electrons (n) on the oxygen atom. This allows for a weak n → π* transition, which is expected to appear as a low-intensity shoulder or band at a longer wavelength than the main π → π* transitions, often above 220 nm. The presence of the chlorine substituent on the phenyl ring may cause a slight red shift (bathochromic shift) of the absorption maxima compared to an unsubstituted phenyl ring.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound (C₉H₉Cl₂NO) is 218 g/mol . nist.govnist.gov The monoisotopic mass is 217.00612 Da. uni.lu

Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be seen. Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum would show an [M]⁺• peak (containing two ³⁵Cl atoms) at m/z 218, an [M+2]⁺• peak (one ³⁵Cl and one ³⁷Cl) at m/z 220, and an [M+4]⁺• peak (two ³⁷Cl atoms) at m/z 222. The relative intensities of these peaks would be approximately 9:6:1.

Fragmentation Pathways: The molecular ion can undergo fragmentation through several pathways. Common fragmentation patterns for amides include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent chlorinated carbon, which could lead to fragments such as [C₇H₆ClNO]⁺• (m/z 155) or [C₂H₄Cl]⁺ (m/z 63).

Cleavage of the C-N bond: Scission of the amide bond could yield a 3-chlorophenylamino radical and a [CH₃CHClCO]⁺ ion (m/z 90/92). Alternatively, it could form a [C₆H₄ClNH]⁺• ion (m/z 127/129).

Loss of Cl: Fragmentation involving the loss of a chlorine radical from either the propanamide chain or the phenyl ring is also a plausible pathway.

Plausible Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Plausible Fragment Ion | Origin |

|---|---|---|

| 218 | [C₉H₉³⁵Cl₂NO]⁺• | Molecular Ion |

| 155 | [C₇H₆³⁵ClNO]⁺• | α-cleavage, loss of •CH(Cl)CH₃ |

| 127 | [C₆H₅³⁵ClN]⁺• | Cleavage of C-N bond |

| 111 | [C₆H₄Cl]⁺ | Fragment from chlorophenyl group |

| 90 | [C₃H₄³⁵ClO]⁺ | Cleavage of C-N bond |

Solid-State Structural Determination via X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and molecular conformation.

Analysis of Molecular Conformations and Bond Geometries

As of this review, a published crystal structure for this compound was not identified in the searched scientific literature. Therefore, a detailed analysis of its specific solid-state conformation, bond lengths, and bond angles is not possible.

Investigation of Crystal Packing and Intermolecular Interactions

N-H...O Hydrogen Bonding Networks

The presence of an amide functional group, with its N-H donor and C=O acceptor sites, strongly suggests the formation of intermolecular N-H...O hydrogen bonds. In analogous N-aryl amides, these interactions are a predominant feature, often leading to the formation of one-dimensional chains or tapes. Molecules are typically linked in a head-to-tail fashion, where the amide N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. The geometric parameters of these bonds are critical in determining the strength and directionality of the interaction.

Table 1: Representative N-H...O Hydrogen Bond Geometries in Analogous Amide Structures

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

|---|---|---|---|---|

| N-H...O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

Data are generalized from typical amide crystal structures.

C-H...O Interactions

Table 2: Plausible C-H...O Interaction Parameters

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

|---|---|---|---|---|

| C(aromatic)-H...O | ~0.93 | ~2.3-2.6 | ~3.2-3.5 | ~130-160 |

| C(aliphatic)-H...O | ~0.97 | ~2.4-2.7 | ~3.3-3.6 | ~120-150 |

Data are hypothetical based on related structures.

Weak C-Cl...O=C Halogen Bonding

The presence of chlorine atoms on both the phenyl ring and the propanamide side chain introduces the possibility of halogen bonding. Specifically, a weak C-Cl...O=C interaction could occur, where the electrophilic region of one of the chlorine atoms interacts with the nucleophilic carbonyl oxygen of an adjacent molecule. This type of interaction, while often subtle, can influence the orientation of molecules within the crystal lattice.

Table 3: Anticipated Geometry for C-Cl...O Halogen Bonds

| Donor...Acceptor | D...A (Å) | C-D...A (°) |

|---|---|---|

| C-Cl...O | ~3.0-3.4 | ~150-175 |

Geometric parameters are estimated from analogous halogen-bonded structures.

C-H...π Interactions

Interactions involving the π-system of the 3-chlorophenyl ring are also likely contributors to the crystal packing. C-H...π interactions, where a C-H bond from a neighboring molecule is directed towards the electron-rich face of the aromatic ring, are a common feature in the crystal structures of aromatic compounds. These interactions are important for the stabilization of stacked or offset arrangements of the phenyl rings.

Table 4: Expected Parameters for C-H...π Interactions

| C-H...Centroid(π) | H...Centroid (Å) | C-H...Centroid (°) |

|---|---|---|

| C-H...π | ~2.5-2.9 | ~120-160 |

Values are typical for C-H...π interactions involving phenyl rings.

Computational Chemistry and Quantum Mechanical Studies of 2 Chloro N 3 Chlorophenyl Propanamide

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and properties of molecules like 2-chloro-N-(3-chlorophenyl)propanamide. DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting a wide range of molecular properties, from geometric parameters to electronic behavior. These theoretical insights complement experimental data and help elucidate the fundamental chemical nature of the compound.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometrical structure. Using a basis set such as 6-311G(d,p), the geometry of this compound can be fully optimized to find the minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecule's structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: These are representative values for key structural features based on DFT studies of analogous compounds.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C (amide) | ~1.35 Å |

| Bond Length | C-Cl (aliphatic) | ~1.79 Å |

| Bond Length | C-Cl (aromatic) | ~1.75 Å |

| Bond Angle | O=C-N | ~123° |

| Bond Angle | C-N-C | ~127° |

| Dihedral Angle | C-C-N-C | ~178° |

DFT calculations are employed to compute the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, rocking) and are used to predict the compound's infrared (IR) and Raman spectra. The computed vibrational spectrum can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific absorption bands to particular vibrational modes.

Typically, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of a simplified theoretical model. To improve agreement, a scaling factor is often applied to the computed frequencies. Analysis of the potential energy distribution (PED) is also performed to provide a detailed assignment of each vibrational mode.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT, through methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).

Comparing the predicted chemical shifts with experimental NMR data serves as a stringent test of the accuracy of the computed molecular structure. For related amide compounds, DFT has demonstrated a strong linear correlation between theoretical and experimental chemical shifts, aiding in the definitive assignment of signals in complex spectra.

Table 2: Predicted vs. Experimental Chemical Shifts (Illustrative) (Note: This table demonstrates the typical correlation sought in DFT studies; specific values for the target compound require dedicated experimental and computational analysis.)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | ~170 | Correlated Peak |

| C-Cl (aliphatic) | ~60 | Correlated Peak |

| Aromatic Carbons | 115-140 | Correlated Peaks |

| Methyl Carbon | ~20 | Correlated Peak |

The electronic properties of this compound can be explored using Time-Dependent DFT (TD-DFT). This method is used to calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one, and the oscillator strengths, which relate to the intensity of these electronic transitions. These calculations help interpret the UV-Visible absorption spectrum of the molecule.

Table 3: Calculated Electronic Properties of this compound (Illustrative TD-DFT Results)

| Property | Calculated Value |

| First Excitation Energy (λmax) | ~250-280 nm |

| Oscillator Strength (f) | > 0.1 (for strong transitions) |

| Ground State Dipole Moment | ~2.5 - 3.5 Debye |

Frontier Molecular Orbital (FMO) theory is a critical application of DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is calculated using DFT and is invaluable for predicting the reactive sites of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and chlorine.

Blue: Regions of most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. The hydrogen atom of the N-H group would exhibit a positive potential (blue), identifying it as a site for hydrogen bonding and nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive, localized framework that aligns with classical Lewis structures of bonding, lone pairs, and antibonding orbitals. nih.govuni-muenchen.dewikipedia.org This technique provides a quantitative basis for understanding chemical bonding, electron delocalization, and intramolecular interactions that contribute to molecular stability. numberanalytics.com The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals), quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with a donor-acceptor interaction is a key metric; higher E(2) values indicate stronger electronic delocalization and greater stabilization.

While a specific NBO analysis for this compound is not available in the cited literature, the expected key interactions can be inferred. The primary donor NBOs would include the lone pairs on the oxygen and nitrogen atoms of the amide group and the π-orbitals of the chlorophenyl ring. The primary acceptor NBOs would be the antibonding orbitals, particularly the π* orbitals of the carbonyl group (C=O) and the phenyl ring, as well as the σ* orbitals of the C-Cl and C-N bonds.

Key intramolecular hyperconjugative interactions expected to contribute to the stability of this compound would include:

n(N) → π(C=O):* Delocalization of the nitrogen lone pair into the carbonyl antibonding orbital, which is characteristic of amides and contributes to the planar nature and rotational barrier of the N-C(O) bond.

n(O) → σ(C-N/C-C):* Delocalization of the oxygen lone pairs into adjacent antibonding sigma orbitals.

π(Phenyl) → π(C=O):* Conjugative interaction between the aromatic ring and the amide group.

The strength of these interactions, quantified by E(2) values, provides insight into the molecule's electronic structure and stability. A hypothetical summary of significant E(2) values, based on analyses of similar molecules, is presented below to illustrate the typical output of an NBO analysis.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix for this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π* C=O | ~50-60 | Lone Pair Delocalization (Resonance) |

| LP(2) O | σ* C-N | ~2-5 | Hyperconjugation |

| π C=C (ring) | π* C=O | ~5-10 | π-Conjugation |

| σ C-H | σ* C-Cl | ~1-3 | Hyperconjugation |

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.net This property is crucial for applications in photonics, telecommunications, and optical data processing. ajrconline.org The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting the NLO properties of organic molecules. aip.orgrug.nl

The key parameters calculated are:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field, leading to an induced dipole moment.

First-Order Hyperpolarizability (β): The second-order response, which is responsible for phenomena like second-harmonic generation. A non-zero β value is typically associated with non-centrosymmetric molecules with significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group. mdpi.com

For this compound, the presence of the electron-withdrawing chloro-substituted phenyl ring and the amide group can facilitate ICT, suggesting potential NLO activity. While direct computational or experimental NLO data for this specific compound were not found, studies on related propanamide and chlorophenyl derivatives demonstrate that this class of compounds is actively investigated for NLO applications. researchgate.netnih.gov The magnitude of the NLO response is sensitive to the nature and position of substituent groups.

The table below presents DFT-calculated NLO properties for representative organic molecules to provide context for the expected range of values. The total polarizability (α_tot) and the total first hyperpolarizability (β_tot) are typically calculated from the tensor components. researchgate.net

Table 2: Representative Calculated NLO Properties for Various Organic Molecules Using DFT Methods.

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α_tot) [10⁻²⁴ esu] | First Hyperpolarizability (β_tot) [10⁻³⁰ esu] |

|---|---|---|---|---|

| Urea (Reference) | Various | ~4.5 | ~3.8 | ~0.7 |

| p-Nitroaniline (p-NA) | M06/6-113G | ~6.9 | ~12.1 | ~9.2 |

| Naphthalimide Derivative 5c nih.gov | M06/6-113G | - | - | 527.7 x 10⁻³⁶ esu (γ) |

| Pyrimidine Derivative (PMMS) nih.gov | B3LYP/6-311++G(d,p) | 3.93 | 31.43 | 2.09 |

Note: γ represents the third-order polarizability. Values are method-dependent.

Advanced Molecular Modeling Techniques

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and stability in various environments, such as in solution. oup.commdpi.com This approach is invaluable for exploring the conformational landscape of flexible molecules like this compound, which has several rotatable bonds (e.g., C-N, C-C, and bonds within the propanamide chain).

An MD simulation can reveal:

Conformational Ensembles: Instead of a single static structure, MD generates a trajectory of conformations, providing a statistical ensemble of the most probable shapes the molecule adopts at a given temperature. tandfonline.com

Potential Energy Surfaces: Mapping the energy of different conformations helps identify low-energy, stable states and the energy barriers between them.

Solvent Effects: MD simulations explicitly include solvent molecules (e.g., water), allowing for the study of how solute-solvent interactions influence conformational preferences. oup.com

For this compound, MD simulations could be employed to understand the rotational preferences around the amide bond and the orientation of the chlorophenyl ring relative to the propanamide backbone, providing insights that are crucial for understanding its chemical reactivity and biological interactions. mdpi.com

Semi-Empirical Methods (e.g., AM1 Molecular Orbital Method) for Conformational Analysis

Semi-empirical quantum chemistry methods, such as Austin Model 1 (AM1), offer a computationally efficient alternative to ab initio and DFT methods for exploring molecular properties. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but introduce approximations and empirical parameters derived from experimental data to simplify the calculations, particularly the computationally expensive electron-electron repulsion integrals. ucsb.edu

Key features of the AM1 method include:

Computational Speed: Due to the approximations, semi-empirical methods are significantly faster, making them suitable for preliminary conformational searches of large molecules or for screening large numbers of compounds. ucsb.edu

Conformational Scanning: AM1 can be used to perform systematic or random searches of a molecule's conformational space to identify low-energy conformers. reddit.com The resulting geometries can then be used as starting points for more accurate, high-level DFT or ab initio calculations.

Parameterization: The AM1 model was developed by modifying its predecessor, MNDO, to reduce the repulsion between atoms at close distances, improving the description of hydrogen bonds and activation barriers. wikipedia.org

For this compound, an AM1-based conformational analysis would involve systematically rotating the key dihedral angles and calculating the heat of formation for each resulting geometry. This process generates a potential energy surface, the minima of which correspond to the most stable conformers of the molecule. While generally less accurate than DFT for final energy calculations, AM1 is a valuable tool for efficiently mapping the broad features of the conformational landscape. numberanalytics.com

Quantum Chemical Studies and Comparison with Empirical Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated results with experimental (empirical) data. mdpi.com This comparison is essential to ensure that the chosen computational level of theory and basis set accurately describe the molecular system. For a molecule like this compound, quantum chemical calculations (typically using DFT) can predict various properties that can be directly compared with experimental measurements.

Geometric Parameters: Calculated bond lengths, bond angles, and dihedral angles can be compared with data from single-crystal X-ray diffraction (XRD). nih.govscielo.br Good agreement between the optimized gas-phase geometry and the solid-state crystal structure validates the computational method, although minor differences are expected due to crystal packing forces. researchgate.net

Vibrational Frequencies: The vibrational modes of the molecule can be calculated and compared to experimental infrared (IR) and Raman spectra. arxiv.org Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nih.gov This comparison aids in the assignment of spectral bands to specific molecular motions.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared to experimental spectra recorded in solution.

The table below illustrates such a comparison for a related molecule, 2-chloro-N-(p-tolyl)propanamide, for which crystal structure data is available, demonstrating the typical level of agreement between DFT calculations and experimental X-ray data. nih.gov

Table 3: Comparison of Selected Experimental (X-ray) and Hypothetical DFT-Calculated Geometric Parameters for a Propanamide Derivative.

| Parameter | Experimental (X-ray) nih.gov (for 2-chloro-N-(p-tolyl)propanamide) | Hypothetical DFT Calculation |

|---|---|---|

| C=O Bond Length (Å) | 1.223 | ~1.23 |

| N-C(O) Bond Length (Å) | 1.345 | ~1.36 |

| N-C(aryl) Bond Length (Å) | 1.425 | ~1.42 |

| O=C-N Bond Angle (°) | 122.9 | ~123.5 |

| C-N-C(aryl) Bond Angle (°) | 126.9 | ~127.2 |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 3 Chlorophenyl Propanamide

Types of Chemical Reactions and Functional Group Transformations.

Oxidation Pathways and Products.

Specific studies detailing the oxidation of 2-chloro-N-(3-chlorophenyl)propanamide are not extensively documented in publicly available literature. However, potential oxidation pathways can be inferred from the known reactivity of N-aryl amides and related functionalities.

Oxidative reactions could target several sites within the molecule. The amide nitrogen and the adjacent α-carbon are potential sites for oxidation. For instance, electrochemical methods or specialized reagents like oxoammonium salts are known to oxidize the α-carbon of N-substituted amides, potentially leading to the formation of imide derivatives. beilstein-journals.orgchemrxiv.org Another possibility is the oxidation of the aromatic ring, although this typically requires powerful oxidizing agents and can lead to a mixture of products, including quinones or hydroxylated species, and may result in ring cleavage under harsh conditions. The presence of the deactivating chloro substituent on the phenyl ring would make such an oxidation more difficult compared to an unsubstituted ring.

Reduction Reactions with Hydride Reagents (e.g., Lithium Aluminum Hydride).

The reduction of α-chloro-N-aryl amides with strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) is a well-studied transformation that proceeds through a complex mechanistic pathway involving rearrangement. byjus.comadichemistry.com While amides are typically reduced to amines by LiAlH₄, the presence of the α-chloro substituent introduces significant mechanistic diversions. Detailed investigations on the closely related compound 2-chloro-N-phenylpropanamide provide a clear framework for understanding the reactivity of the 3-chlorophenyl derivative.

Contrary to a simple reduction of the carbonyl group, the reaction of 2-chloro-N-phenylpropanamide with LiAlH₄ does not yield a single product. Instead, it produces a nearly equimolar mixture of two isomeric amines: the "normal" reduction product, N-propylaniline, and a rearranged product, N-isopropylaniline. This lack of regioselectivity is a hallmark of this specific reduction. The reaction proceeds via an aziridine (B145994) intermediate, whose subsequent ring-opening is not regioselective, leading to both primary and secondary carbocation-like centers that are then reduced.

This outcome suggests that the reduction of this compound would similarly yield a mixture of N-(3-chlorophenyl)propanamine and N-(3-chlorophenyl)isopropanamine.

| Product | Structure | Relative Yield (%) | Notes |

|---|---|---|---|

| N-propylaniline | C₆H₅NHCH₂CH₂CH₃ | ~50% | Direct reduction product |

| N-isopropylaniline | C₆H₅NHCH(CH₃)₂ | ~50% | Rearranged product |

Data derived from studies on the analogous compound 2-chloro-N-phenylpropanamide.

Mechanistic studies have confirmed that the reduction proceeds through a critical intermediate: 2-methyl-N-phenylaziridine. The initial steps of the mechanism involve the reduction of the amide carbonyl to an amine, forming a 2-chloroamine species. This intermediate then undergoes a rapid intramolecular nucleophilic substitution, where the nitrogen atom displaces the adjacent chlorine atom to form the strained three-membered aziridine ring.

This aziridine intermediate is not merely a transient species; it can be isolated if the reaction is conducted with a substoichiometric amount of LiAlH₄. The subsequent reduction of the isolated 2-methyl-N-phenylaziridine itself yields the same mixture of N-propylaniline and N-isopropylaniline, confirming its central role in the reaction pathway.

An interesting aspect of the reaction is the rate at which the products are formed. The reduction of the initial 2-chloro-N-phenylpropanamide is significantly faster than the reduction of the isolated 2-methyl-N-phenylaziridine intermediate under the same conditions. This observation points to the involvement of Lewis acid catalysis.

During the initial reaction, aluminum-containing byproducts, such as aluminum chlorohydrides, are formed. These species are effective Lewis acids that can coordinate to the nitrogen atom of the aziridine ring. This coordination activates the ring towards nucleophilic attack by a hydride, facilitating its opening and subsequent reduction. This catalytic effect also influences the regioselectivity, with Lewis acid catalysis showing an increased relative yield of the non-rearranged N-propylaniline product.

Nucleophilic Aromatic Substitution Reactions on Halogenated Phenyl Moieties.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. masterorganicchemistry.com For this reaction to proceed readily via the common addition-elimination (SNAr) mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org

In the case of this compound, the phenyl ring contains a chlorine atom at the meta position relative to the amide substituent. The key considerations for SNAr reactivity on this ring are:

Lack of Strong Activating Groups: The N-propanamide group is a moderately deactivating group for electrophilic substitution, which means it does not strongly withdraw electron density from the ring in the manner required to facilitate nucleophilic attack. It is not a powerful activating group for SNAr like a nitro (NO₂) or cyano (CN) group.

Position of Substituents: The existing chloro substituent and the amide group are not in positions (ortho/para) that would effectively stabilize a negative charge formed by a nucleophile attacking the carbon bearing the chlorine leaving group.

Due to this lack of activation, the 3-chlorophenyl moiety of the molecule is generally considered unreactive towards standard SNAr reactions. libretexts.org Attempting to force a substitution would require harsh conditions, such as very high temperatures and the use of extremely strong bases (e.g., sodium amide). Under such forcing conditions, the reaction may proceed through an alternative, high-energy pathway known as the elimination-addition (benzyne) mechanism, rather than the typical SNAr pathway. stackexchange.com However, such reactions are often less selective and may be complicated by side reactions involving the amide functionality. Modern methods involving photoredox or transition-metal catalysis can sometimes achieve substitution on unactivated aryl chlorides, but specific applications to this substrate are not reported. nih.govunc.edu

Degradation Pathways and Mechanisms

No studies detailing the abiotic hydrolysis of this compound were found. Research into the hydrolysis of the broader class of chloroacetamide herbicides indicates that both acid- and base-catalyzed hydrolysis can occur, typically involving nucleophilic substitution of the chlorine atom or cleavage of the amide bond. However, the specific rates, pathways, and resulting degradation products for this compound have not been documented in the available scientific literature.

Specific photochemical degradation studies for this compound are not present in the available scientific literature. While chloroacetanilide herbicides can undergo photodegradation, the specific mechanisms, quantum yields, and photoproducts for this compound have not been reported.

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of Structural Modifications on Molecular Properties and Reactivity

The presence and position of chlorine atoms on the N-phenylpropanamide scaffold are critical determinants of the compound's electronic and steric profile. Chlorine, as a substituent, exerts a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). stackexchange.comyoutube.comvedantu.com The net result is typically deactivation of the aromatic ring towards electrophilic substitution, yet it directs incoming electrophiles to the ortho and para positions. youtube.comvedantu.com

In 2-chloro-N-(3-chlorophenyl)propanamide, one chlorine is on the aliphatic propanamide chain, and the other is at the meta (position 3) of the phenyl ring.

Electronic Effects : The chlorine atom at the meta position of the phenyl ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. stackexchange.com This effect reduces the electron density of the aromatic ring. Unlike ortho and para positions, the resonance effect (+M) from the chlorine's lone pairs does not extend to the meta position, making the inductive effect dominant at this site. stackexchange.com This altered electronic distribution can affect the molecule's acidity, basicity, and susceptibility to metabolic transformations.

The interplay between these electronic and steric factors is crucial for the molecule's biological activity, as they govern how it interacts with its molecular targets. eurochlor.org

Table 1: Influence of Chlorine Substitution on Aromatic Ring Properties

| Substitution Position | Dominant Electronic Effect | Impact on Ring Electron Density | Steric Hindrance |

| Ortho (e.g., in 2-chloro isomer) | Strong -I, Weak +M | Net decrease | High |

| Meta (in the subject compound) | Strong -I | Significant decrease | Moderate |

| Para (e.g., in 4-chloro isomer) | Strong -I, Weak +M | Net decrease | Low |

Molecular Interaction Studies with Proposed Biological and Chemical Targets

Understanding how this compound interacts with potential biological targets like enzymes or receptors is key to elucidating its mechanism of action. researchgate.netnih.govnih.gov Computational methods are invaluable tools for predicting and analyzing these interactions at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This simulation helps in forecasting the strength of the interaction, commonly quantified as binding affinity. arxiv.orgnih.govcolumbia.edu A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and its target. nih.gov

For a compound like this compound, docking studies would involve placing the molecule into the active site of a target protein. The software then calculates the binding energy by evaluating various interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov While specific docking studies for this exact compound are not detailed in the provided context, the methodology is widely applied to similar N-phenyl amides and chloro-substituted aromatic compounds to predict their potential as inhibitors or modulators of biological targets. nih.govmdpi.comresearchgate.net

Table 2: Example Data from a Hypothetical Docking Simulation

| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Example) |

| Enzyme A (e.g., a hydrolase) | -7.5 | SER, HIS, ASP |

| Receptor B (e.g., a kinase) | -8.2 | LEU, VAL, PHE |

| Enzyme C (e.g., an oxidase) | -6.9 | TYR, TRP, ILE |

Note: This table is illustrative of the type of data generated from docking studies and does not represent actual experimental results for this specific compound.

The chemical structure of this compound allows for several types of non-covalent interactions that are crucial for binding to a biological target. semanticscholar.org

Hydrogen Bonding : The propanamide moiety is a key player in forming hydrogen bonds. The amide nitrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. researchgate.netmdpi.comnih.gov These directional interactions with amino acid residues like serine, threonine, or the peptide backbone are often critical for anchoring the ligand in the correct orientation within a binding site. nih.gov

Hydrophobic Interactions : These interactions occur between nonpolar regions of the ligand and the target. researchgate.netnih.govyoutube.com The 3-chlorophenyl ring and the chlorinated propanamide side chain are hydrophobic and are likely to interact favorably with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine in the binding pocket of a protein. nih.govmdpi.com These interactions are a major driving force for ligand binding and protein stability. researchgate.net

Halogen Bonding : The chlorine atoms can also participate in halogen bonds. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as a backbone carbonyl oxygen or the side chain of certain amino acids. nih.govacs.orgnih.govbiorxiv.org This type of interaction is increasingly recognized as important in rational drug design for enhancing binding affinity and selectivity. acs.orgnih.gov

Table 3: Potential Molecular Interactions of this compound

| Molecular Moiety | Potential Interaction Type | Potential Interacting Partners in a Protein |

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen (backbone), Asp, Glu |

| Amide C=O | Hydrogen Bond Acceptor | Amide N-H (backbone), Ser, Thr, Asn, Gln |

| 3-Chlorophenyl Ring | Hydrophobic, Aromatic | Leu, Ile, Val, Ala, Phe, Tyr, Trp |

| Chlorine Atoms | Halogen Bonding, Hydrophobic | Carbonyl oxygen, Hydroxide (B78521) groups, Aromatic rings |

Environmental and Biotransformation Studies of 2 Chloro N 3 Chlorophenyl Propanamide

Microbial Degradation Pathways and Processes

The primary mechanism for the microbial degradation of chloroanilide compounds like 2-chloro-N-(3-chlorophenyl)propanamide is the enzymatic hydrolysis of the amide bond. This initial step breaks the molecule into a chlorinated aniline (B41778) and a fatty acid. For this compound, this process would yield 3-chloroaniline (B41212) and 2-chloropropanoic acid. The persistence of such compounds in the environment is a concern, making the study of their microbial degradation crucial.

Numerous studies have isolated and identified microbial consortia and individual strains with the ability to degrade chloroanilide herbicides. These microorganisms are typically sourced from contaminated soils and water where they have adapted to utilize these compounds as a source of carbon and nitrogen.

Bacterial consortia have been shown to be highly effective in the complete degradation of these herbicides. For instance, a consortium comprising nine bacterial genera, including Acidovorax sp., Luteibacter, Xanthomonas sp., Flavobacterium sp., Variovorax sp., Acinetobacter calcoaceticus, Pseudomonas sp., Rhodococcus sp., and Kocuria sp., demonstrated the ability to completely remove propanil (B472794) and its primary metabolite, 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov Another effective consortium for degrading chlorimuron-ethyl, a different herbicide, was found to be dominated by genera such as Azospirillum, Ochrobactrum, Sphingobium, and Sphingomonas, highlighting the diversity of bacteria involved in herbicide degradation. frontiersin.org Individual bacterial strains such as Bosea sp. P5 and Rhodococcus sp. C-1 have also been identified as efficient degraders of propanil. nih.govacs.org

Fungal strains also play a role in the biotransformation of chloroanilines. The fungus Isaria fumosorosea SP535 has been shown to efficiently degrade p-chloroaniline, a related compound. researchgate.net While specific fungal degradation of this compound has not been reported, the demonstrated ability of fungi to metabolize similar structures suggests their potential involvement. researchgate.netnih.gov

Table 1: Examples of Microbial Consortia and Strains Involved in Chloroanilide Herbicide Degradation

| Microbial Group | Genera/Strains | Degraded Compound(s) | Reference(s) |

|---|---|---|---|

| Bacterial Consortium | Acidovorax sp., Luteibacter, Xanthomonas sp., Flavobacterium sp., Variovorax sp., Acinetobacter calcoaceticus, Pseudomonas sp., Rhodococcus sp., Kocuria sp. | Propanil, 3,4-DCA | nih.gov |

| Bacterial Consortium | Azospirillum, Ochrobactrum, Sphingobium, Sphingomonas | Chlorimuron-ethyl | frontiersin.org |

| Bacterial Strain | Bosea sp. P5 | Propanil | nih.gov |

| Bacterial Strain | Rhodococcus sp. C-1 | Propanil | acs.org |

| Bacterial Strain | Acinetobacter baumannii DT | Propanil, 3,4-DCA | nih.gov |

| Fungal Strain | Isaria fumosorosea SP535 | p-chloroaniline | researchgate.net |

The biodegradation of chloroanilide herbicides proceeds through a series of metabolic intermediates. The initial and most critical step is the hydrolysis of the amide bond, leading to the formation of a corresponding chlorinated aniline and an aliphatic acid. In the case of propanil, this results in 3,4-dichloroaniline (3,4-DCA) and propionic acid. nih.govresearchgate.net By analogy, the biodegradation of this compound is expected to produce 3-chloroaniline and 2-chloropropanoic acid .

The subsequent degradation of the chlorinated aniline is often the rate-limiting step. For instance, 3,4-DCA is known to be more persistent and difficult to biodegrade than the parent propanil molecule. researchgate.net The further breakdown of these chlorinated anilines can proceed via pathways involving catechols. For example, the degradation of 4-chloroaniline (B138754) has been shown to proceed through the formation of 4-chlorocatechol, which is then cleaved via an ortho-cleavage pathway. academicjournals.org The accumulation of such chlorinated catechols can sometimes inhibit further degradation. academicjournals.org

Table 2: Predicted Metabolites from the Biodegradation of this compound

| Parent Compound | Initial Hydrolysis Products | Potential Downstream Metabolites |

|---|---|---|

| This compound | 3-chloroaniline | Chlorinated catechols, muconic acids |

Enzymatic Degradation Mechanisms

The key enzymes responsible for the initial breakdown of chloroanilide herbicides are amidases, which belong to the class of hydrolases. These enzymes catalyze the cleavage of the amide bond, a crucial step in the detoxification and mineralization of these compounds.

Several amidases involved in the hydrolysis of propanil have been isolated and characterized. A novel amidase, designated PsaA , was identified in Bosea sp. P5. nih.gov This enzyme is responsible for the initial conversion of propanil to 3,4-DCA. Similarly, a bifunctional amidase, PamC , was discovered in Rhodococcus sp. C-1, which not only hydrolyzes the amide bond of propanil but also the ester bonds of other herbicides. acs.org These enzymes are part of the amidase signature (AS) family, often containing a catalytic triad (B1167595) of Ser-Ser-Lys. nih.gov The study of these enzymes provides a molecular basis for understanding the degradation process.

The substrate specificity of these amidases can vary. The PsaA enzyme from Bosea sp. P5 exhibited a narrow substrate spectrum, showing high activity towards propanil but no activity towards other structurally similar herbicides. nih.gov Molecular docking studies suggested that a key tyrosine residue (Tyr138) plays a crucial role in determining this substrate specificity. nih.gov In contrast, the PamC enzyme from Rhodococcus sp. C-1 demonstrated broader substrate specificity, being able to hydrolyze both amide and ester bonds in different classes of herbicides. acs.org

Kinetic analyses of these enzymes have provided valuable data on their efficiency. For PsaA, the kcat and Km values for propanil were determined to be 5.7 s⁻¹ and 125 μM, respectively, with optimal activity at 30 °C and pH 7.5. nih.gov Such kinetic data are essential for evaluating the potential of these enzymes in bioremediation applications.

Table 3: Characteristics of Amidases Involved in Chloroanilide Herbicide Degradation

| Enzyme | Source Organism | Catalytic Triad | Substrate(s) | Kinetic Parameters (for Propanil) | Reference(s) |

|---|---|---|---|---|---|

| PsaA | Bosea sp. P5 | Not specified | Propanil | kcat: 5.7 s⁻¹, Km: 125 μM | nih.gov |

| PamC | Rhodococcus sp. C-1 | Lys82-Ser157-Ser181 | Propanil, aryloxyphenoxypropionate herbicides | Not specified | acs.org |

| IpaH | Paenarthrobacter sp. YJN-5 | Ser-Ser-Lys | Iprodione, Propanil, 4-nitroacetanilide | Not specified | nih.gov |

Research into Biocatalysis and Bioremediation Applications

The understanding of microbial and enzymatic degradation of chloroanilide herbicides has paved the way for the development of effective bioremediation strategies for contaminated soil and water. ijcmas.comwisc.edu Bioremediation offers an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods. mdpi.com

The use of microbial consortia in bioreactors has shown great promise. A continuously operated biofilm reactor with a consortium of nine bacterial genera achieved complete removal of propanil and 3,4-DCA. nih.gov The immobilization of bacterial cells, such as Acinetobacter baumannii DT in alginate, has been shown to enhance degradation rates and tolerance to higher concentrations of the herbicide. Such immobilized systems are particularly advantageous for treating contaminated water. frontiersin.org

Bioaugmentation, which involves the introduction of specific microorganisms or consortia into a contaminated environment, is another key application. The isolation of potent degrading strains and consortia is a critical first step for successful bioaugmentation. frontiersin.org These approaches are essential for cleaning up sites contaminated with chloroanilide herbicides and for mitigating the environmental impact of their agricultural use. researchgate.net

Feasibility of Utilizing Enzymes or Microorganisms for Chemical Transformations.

The potential for enzymatic and microbial transformation of this compound is strongly suggested by research on structurally similar chloroacetanilide and propanil herbicides. While direct studies on this compound are limited, the existing body of literature on related compounds provides a solid foundation for assessing the feasibility of its biotransformation.

Microbial degradation is a primary mechanism for the environmental dissipation of amide herbicides. sigmaaldrich.com A crucial first step in the breakdown of many of these compounds is the enzymatic hydrolysis of the amide bond. For instance, the herbicide propanil (3',4'-dichloropropionanilide) is known to be hydrolyzed by a variety of microorganisms, yielding 3,4-dichloroaniline (DCA) and propionic acid. nih.govresearchgate.net This process is catalyzed by amidase enzymes, which are widespread in both bacteria and fungi. iosrjournals.org Given the structural similarity, it is highly probable that this compound could also serve as a substrate for such amidases, leading to the formation of 3-chloroaniline and 2-chloropropanoic acid.

Several microbial genera have demonstrated the ability to degrade propanil and its metabolite DCA. A microbial consortium comprising nine bacterial genera, including Pseudomonas, Acinetobacter, Rhodococcus, and Xanthomonas, has been shown to completely remove propanil and DCA in a biofilm reactor. nih.gov Individually, strains of Pseudomonas, Acinetobacter calcoaceticus, and Rhodococcus were capable of growing on both propanil and DCA. nih.gov Furthermore, fungi such as Fusarium oxysporum have been identified as propanil degraders, utilizing enzymes like amidases and dioxygenases. iosrjournals.org The metabolic versatility of these microorganisms suggests they could also metabolize this compound.

The enzymatic machinery responsible for the degradation of these compounds often involves not only hydrolysis but also subsequent oxidation of the aromatic ring. For example, the degradation of DCA by Pseudomonas fluorescens involves enzymes such as catechol 2,3-dioxygenase, which cleaves the aromatic ring. sigmaaldrich.com This indicates that microorganisms possess the necessary pathways to break down the chlorinated aniline moiety that would be produced from the initial hydrolysis of this compound.

Table 1: Microorganisms with Potential for Transformation of this compound (inferred from related compounds)

| Microorganism | Compound Degraded | Key Enzymes Involved |

|---|---|---|

| Pseudomonas fluorescens | 3,4-dichloroaniline | Catechol 2,3-dioxygenase |

| Acinetobacter baumannii | Propanil, 3,4-dichloroaniline | Amidases, Dioxygenases |

| Rhodococcus sp. | Propanil, 3,4-dichloroaniline | Not specified |

| Xanthomonas sp. | Propanil, 3,4-dichloroaniline | Not specified |

| Fusarium oxysporum | Propanil | Amidases, Dioxygenases |

| Aspergillus niger | Propanil | Not specified |

Potential for Environmental Remediation of Related Compounds.

The demonstrated ability of microorganisms to degrade chloroacetanilide and propanil herbicides highlights the significant potential for bioremediation of environments contaminated with these and structurally related compounds, including this compound. Bioremediation offers an environmentally friendly and cost-effective alternative to traditional physicochemical cleanup methods. eeer.org

The primary mechanism for the microbial remediation of propanil-contaminated sites is the biodegradation by soil and water microorganisms. nih.goviosrjournals.org The initial hydrolysis of propanil to the more persistent and toxic 3,4-dichloroaniline (DCA) is a critical step. iosrjournals.org The subsequent degradation of DCA is often the rate-limiting step in the complete remediation process. However, several bacterial strains have been identified that can effectively mineralize DCA. For example, a mixed microbial culture was able to degrade over 98% of DCA in a packed-bed reactor. nih.gov Anaerobic microorganisms have also been shown to reductively dehalogenate dichloroanilines to monochloroanilines, which may be more amenable to subsequent aerobic degradation. asm.org